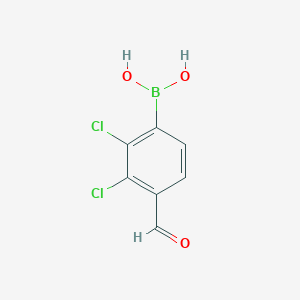

(2,3-Dichloro-4-formylphenyl)boronic acid

説明

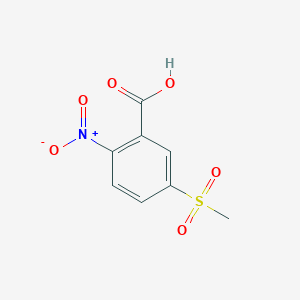

(2,3-Dichloro-4-formylphenyl)boronic acid is a chemical compound with the CAS Number: 352535-89-8 and a molecular weight of 218.83 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure and formula, which is C7H5BCl2O3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be used in Suzuki-Miyaura coupling reactions . This process is used to create carbon-carbon bonds and is particularly useful due to its mild reaction conditions and the stability of organoboron reagents .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 218.83 and is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Biomedical Applications

Insulin Delivery Systems : Boronic acids, including 4-formylphenylboronic acid derivatives, have potential in glucose-responsive polymeric insulin delivery systems. They can interact with cyclic diols, triggering the swelling of the delivery system and the subsequent release of insulin (Siddiqui et al., 2016).

Sugar Binding and Sensing : Boronic acids form complexes with sugars and are used in the design of receptors and sensors for detecting cell-surface glycoconjugates. This has implications in biological labeling and the development of therapeutics (Dowlut & Hall, 2006).

Drug Synthesis : Boronic acids, including those similar to (2,3-Dichloro-4-formylphenyl)boronic acid, are utilized in synthetic chemistry for creating biologically active compounds and pharmaceutical agents. This includes their role in reactions like Suzuki cross-coupling (Smith et al., 2008).

Sensing Technology

Fluorescent Chemosensors : Boronic acids interact with diols to form cyclic complexes, making them useful as fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions (Huang et al., 2012).

Electrochemical Sensors : The ability of boronic acids to form complexes with diols and interact with Lewis bases has led to their use in electrochemical sensors for biological analytes detection (Li et al., 2015).

Chemical Synthesis

Heterocyclic Boronic Acids : Boronic acids are essential in synthesizing heterocyclic compounds, including those used for biological activities and in various organic reactions (Tyrrell & Brookes, 2003).

Novel Reaction Mechanisms : The versatility of boronic acids in chemistry is highlighted by their use in novel reaction mechanisms like the boronic acid Mannich reaction (Stas & Tehrani, 2007).

Safety and Hazards

(2,3-Dichloro-4-formylphenyl)boronic acid is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The compound may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .

作用機序

Target of Action

The primary target of (2,3-Dichloro-4-formylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, which this compound participates in, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas for future research.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This leads to the creation of complex organic compounds . On a cellular level, this can contribute to various biochemical processes that rely on these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable in an inert atmosphere and should be stored at temperatures between 2-8°C . Furthermore, it is water-soluble, which may affect its distribution in aquatic environments .

特性

IUPAC Name |

(2,3-dichloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYHKZUDFPONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698156 | |

| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352535-89-8 | |

| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)